molecular formula C14H15BrN2O2 B2661328 4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide CAS No. 1797746-79-2

4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide

Cat. No.: B2661328
CAS No.: 1797746-79-2
M. Wt: 323.19
InChI Key: YHADDUZPFHUUSX-UHFFFAOYSA-N
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Description

4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position, a cyanocyclobutyl group at the N-position, a methoxy group at the 2-position, and a methyl group at the N-position of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methoxybenzoic acid and 1-cyanocyclobutylamine.

    Amidation Reaction: The 4-bromo-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with 1-cyanocyclobutylamine in the presence of a base such as triethylamine to form the intermediate amide.

    Methylation: The intermediate amide is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium tert-butoxide).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups replacing the bromine atom.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Hydroxyl or carbonyl derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide would depend on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1-cyanocyclobutyl)-2-fluorobenzamide
  • 4-bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide
  • 4-bromo-N-(1-cyanocyclobutyl)-N,2,5-trimethylfuran-3-carboxamide

Uniqueness

4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, cyanocyclobutyl group, and methoxy group provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-17(14(9-16)6-3-7-14)13(18)11-5-4-10(15)8-12(11)19-2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHADDUZPFHUUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Br)OC)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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